(R)-Rutheniumdiacetate-(DM-SEGPHOS)
CAS No.: 944450-50-4
Cat. No.: VC3011080
Molecular Formula: C50H52O8P2Ru
Molecular Weight: 944.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944450-50-4 |
|---|---|
| Molecular Formula | C50H52O8P2Ru |
| Molecular Weight | 944.0 g/mol |
| IUPAC Name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium |
| Standard InChI | InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4); |
| Standard InChI Key | DQDVNUGYAGPIFX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |
| Canonical SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |
Introduction
Applications in Asymmetric Catalysis
Asymmetric catalysis is a field where chiral compounds like (R)-Rutheniumdiacetate-(DM-SEGPHOS) are highly valued. These compounds can facilitate reactions that produce enantiopure products, which are essential in pharmaceuticals and other industries.
| Reaction Type | Enantioselectivity | Yield |
|---|---|---|
| Hydrohydroxyalkylation | High (>80% ee) | Moderate (up to 34%) |
| Carbonyl Prenylation | High (dependent on halide) | Variable |
Synthesis and Characterization
The synthesis of (R)-Rutheniumdiacetate-(DM-SEGPHOS) typically involves the coordination of ruthenium with the DM-SEGPHOS ligand and acetate groups. The characterization of such compounds often relies on spectroscopic methods like NMR and mass spectrometry.
| Method | Description |
|---|---|
| NMR Spectroscopy | Used to determine the structure and stereochemistry of the compound. |
| Mass Spectrometry | Provides molecular weight and fragmentation patterns. |
Research Findings and Future Directions
While specific research findings on (R)-Rutheniumdiacetate-(DM-SEGPHOS) are scarce, the use of DM-SEGPHOS ligands in ruthenium catalysis has been extensively studied. These studies highlight the potential of such compounds in achieving high enantioselectivity in various reactions.
| Compound | Application | Outcome |
|---|---|---|
| Ru-SEGPHOS Complexes | Carbonyl Prenylation | High Regioselectivity and Enantioselectivity |
| Ru-DM-SEGPHOS Complexes | Hydrohydroxyalkylation | Good Diastereoselectivity and Enantioselectivity |
Future research should focus on exploring the specific applications and optimizations of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in asymmetric catalysis, potentially leveraging its chiral properties to enhance reaction outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume